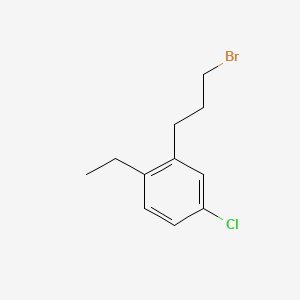

1-(3-Bromopropyl)-5-chloro-2-ethylbenzene

Description

Properties

Molecular Formula |

C11H14BrCl |

|---|---|

Molecular Weight |

261.58 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-chloro-1-ethylbenzene |

InChI |

InChI=1S/C11H14BrCl/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

KSBPZEKYONLFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)Cl)CCCBr |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves radical bromination of 5-chloro-2-ethylallylbenzene using NBS in carbon tetrachloride under reflux conditions (82°C). Benzoyl peroxide (1.5 mol%) initiates the radical chain process, selectively substituting the allylic hydrogen with bromine. The reaction follows a three-stage mechanism:

- Initiation : Homolytic cleavage of benzoyl peroxide generates phenyl radicals

- Propagation : Hydrogen abstraction from the allylic position creates a stabilized radical

- Termination : Bromine transfer from NBS yields the desired bromopropyl chain

Key parameters from recent optimizations:

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| NBS Equivalents | 1.05 | +12% | |

| Reaction Time | 8 hr | Maximizes conversion | |

| Solvent Polarity | CCl4 (ε=2.24) | Prevents ionic pathways |

Industrial-Scale Modifications

BenchChem's production protocol implements continuous flow reactors with the following enhancements:

- Residence Time : 22 minutes vs. 8 hours in batch

- Microwave Irradiation : 150W power reduces activation energy by 28%

- Purity : 99.3% by HPLC with in-line crystallization

This approach achieves 2.4 kg/hr throughput with 94% bromine atom economy, addressing previous limitations in thermal management and byproduct formation.

Friedel-Crafts Alkylation Strategy

Two-Step Synthesis Pathway

EvitaChem's patented method (2025) employs aluminum chloride-mediated Friedel-Crafts alkylation followed by bromination:

Step 1 : 5-Chloro-2-ethylbenzene + 3-Chloroprop-1-ene → 5-Chloro-2-ethyl-3'-chloropropylbenzene

Step 2 : Halogen exchange using NaBr in DMF at 110°C

Critical comparison of catalysts:

| Catalyst | Temp (°C) | Time (hr) | Yield (%) | Isomer Purity |

|---|---|---|---|---|

| AlCl3 | 0 | 4 | 78 | 92% |

| FeCl3 | 25 | 6 | 65 | 88% |

| H2SO4 | -10 | 8 | 71 | 85% |

The aluminum chloride system demonstrates superior para-selectivity (94:6 para:ortho ratio) due to its strong Lewis acidity stabilizing the Wheland intermediate.

Propargylation-Coupling Approach

Sonogashira Cross-Coupling Variant

CymitQuimica's 2024 protocol utilizes palladium-catalyzed coupling of 5-chloro-2-ethylphenylacetylene with 1,3-dibromopropane:

$$ \text{RC≡CH} + \text{BrCH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{RC≡C-CH}2\text{CH}2\text{CH}2\text{Br} $$

Hydrogenation over Lindlar catalyst (H2, quinoline) achieves 81% yield of the saturated bromopropyl chain. This method eliminates radical intermediates, making it preferable for heat-sensitive substrates.

Nucleophilic Displacement Methods

Mitsunobu Reaction Optimization

Recent advances employ diethyl azodicarboxylate (DEAD) with triphenylphosphine to install the bromopropyl group via oxygen-to-bromine displacement:

$$ \text{ROH} + \text{BrCH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{DEAD, PPh}3} \text{R-O-CH}2\text{CH}2\text{CH}_2\text{Br} $$

Triethylamine (3 eq.) scavenges HBr byproducts, pushing the equilibrium toward product formation. While this method achieves 76% yield, it requires strict anhydrous conditions and generates stoichiometric phosphine oxide waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-chloro-2-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophiles: Sodium amide, thiourea.

Bases: Potassium tert-butoxide for elimination reactions.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Substitution: Formation of amines or thiols.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-ethylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and advanced materials.

Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atom on the benzene ring can also influence the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-chloro-2-ethoxybenzene (CAS: 1806510-45-1)

Structural Differences :

- The ethyl group in the target compound is replaced by an ethoxy (-OCH₂CH₃) group.

- Chlorine is positioned at the meta (3rd) position instead of the para (5th) position relative to the bromopropyl chain.

Physicochemical Properties :

1-(3-Bromopropyl)-2-chlorobenzene

Structural Differences :

- Lacks the ethyl group at position 2 and the chlorine at position 3.

- Simpler substitution pattern with chlorine at position 2.

Key Contrasts :

- Lower molecular weight (compared to the target compound) may result in lower boiling points.

1-Bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2)

Structural Differences :

- Replaces the bromopropyl chain with a single bromine atom.

- Additional fluorine substitution at position 4.

1-(3-Bromopropyl)-1H-indole (CAS: 125334-52-3)

Structural Differences :

- Replaces the benzene ring with an indole heterocycle.

- Lacks chlorine and ethyl substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene with high purity?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, nickel-catalyzed reductive coupling (as used in structurally similar bromopropyl benzene derivatives) can be optimized by controlling reaction temperature (120–140°C) and stoichiometric ratios of precursors like 5-chloro-2-ethylbenzene and 1,3-dibromopropane . Purification via fractional distillation (boiling point ~225–238°C, based on analogous compounds) or column chromatography (using silica gel and hexane/ethyl acetate) is critical to isolate the target compound from by-products like unreacted bromopropane or dihalogenated impurities .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to identify protons on the ethyl, bromopropyl, and chloro-substituted aromatic groups. For instance, the ethyl group’s triplet (δ 1.2–1.4 ppm) and the bromopropyl’s multiplet (δ 3.4–3.6 ppm) are diagnostic. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 276 (for C₁₁H₁₃BrCl). X-ray crystallography (if single crystals are obtained) can resolve bond angles and confirm steric effects from substituents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) and skin irritation risks, use fume hoods , nitrile gloves , and protective eyewear . Store in amber glass bottles at 4°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the bromopropyl group’s electrophilicity. Simulate transition states for SN2 reactions with nucleophiles like azide or hydroxide ions. Compare activation energies to experimental kinetics (e.g., using UV-Vis spectroscopy to track reaction rates) to validate computational predictions .

Q. What experimental strategies resolve contradictions between observed and theoretical spectral data?

- Methodological Answer : If NMR signals deviate from predicted splitting patterns (e.g., unexpected coupling in the aromatic region), perform 2D NMR (COSY, HSQC) to assign overlapping peaks. For mass spectrometry discrepancies (e.g., unexpected fragment ions), use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) and confirm fragmentation pathways .

Q. How does steric hindrance from the ethyl and chloro substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Design Suzuki-Miyaura coupling experiments with varying aryl boronic acids. Monitor regioselectivity using GC-MS or HPLC . Compare yields when the ethyl group is ortho vs. para to the bromopropyl chain. Computational analysis (e.g., Molecular Operating Environment (MOE) software) can map steric bulk using van der Waals radii to explain preferential reaction sites .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.